![molecular formula C20H42Cl2Si B14259548 Dichlorobis[(3S)-3,7-dimethyloctyl]silane CAS No. 226986-85-2](/img/structure/B14259548.png)
Dichlorobis[(3S)-3,7-dimethyloctyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis[(3S)-3,7-dimethyloctyl]silane is an organosilicon compound with the molecular formula C20H42Cl2Si It consists of a silicon atom bonded to two chlorine atoms and two (3S)-3,7-dimethyloctyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis[(3S)-3,7-dimethyloctyl]silane typically involves the reaction of silicon tetrachloride with (3S)-3,7-dimethyloctanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
SiCl4+2(3S)-3,7-dimethyloctanol→this compound+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorobis[(3S)-3,7-dimethyloctyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, the silicon-chlorine bonds are hydrolyzed to form silanols and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or toluene.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent complete hydrolysis.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: The major products are substituted silanes with various functional groups.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Oxidation and Reduction: The products include silanols and silanes, respectively.
Wissenschaftliche Forschungsanwendungen
Dichlorobis[(3S)-3,7-dimethyloctyl]silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and catalysis.
Biology: The compound can be used to modify surfaces for biological assays and immobilization of biomolecules.
Industry: this compound is used in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Dichlorobis[(3S)-3,7-dimethyloctyl]silane involves the interaction of its silicon center with various substrates. The silicon-chlorine bonds are reactive and can undergo nucleophilic substitution, leading to the formation of new silicon-containing compounds. The (3S)-3,7-dimethyloctyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichlorobis(2-ethylhexyl)silane
- Dichlorobis(3,7-dimethyloctyl)silane
Uniqueness
Dichlorobis[(3S)-3,7-dimethyloctyl]silane is unique due to the presence of the (3S)-3,7-dimethyloctyl groups, which provide specific steric and electronic effects. These effects can influence the reactivity and selectivity of the compound in various chemical reactions, making it distinct from other similar silanes.
Eigenschaften
CAS-Nummer |
226986-85-2 |
|---|---|
Molekularformel |
C20H42Cl2Si |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
dichloro-bis[(3S)-3,7-dimethyloctyl]silane |
InChI |
InChI=1S/C20H42Cl2Si/c1-17(2)9-7-11-19(5)13-15-23(21,22)16-14-20(6)12-8-10-18(3)4/h17-20H,7-16H2,1-6H3/t19-,20-/m0/s1 |
InChI-Schlüssel |
JVIUIZIGLKDYDR-PMACEKPBSA-N |
Isomerische SMILES |
C[C@@H](CCCC(C)C)CC[Si](CC[C@@H](C)CCCC(C)C)(Cl)Cl |
Kanonische SMILES |
CC(C)CCCC(C)CC[Si](CCC(C)CCCC(C)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Oxydi(4,1-phenylene)]di(pentan-1-one)](/img/structure/B14259468.png)

![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol](/img/structure/B14259487.png)
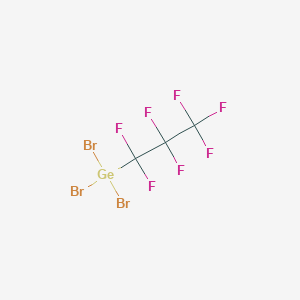

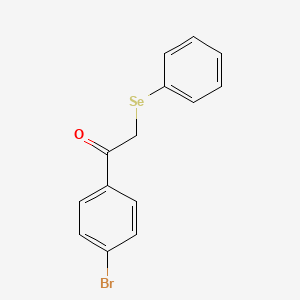
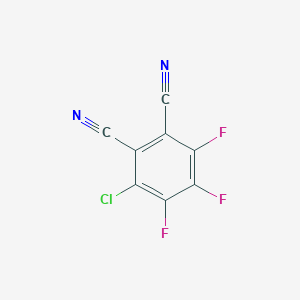
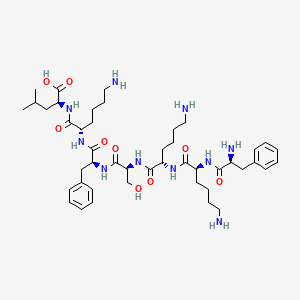
![Cyclopentanone, 2-[(R)-hydroxy(4-nitrophenyl)methyl]-, (2R)-](/img/structure/B14259526.png)
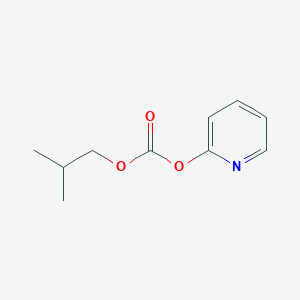
![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)
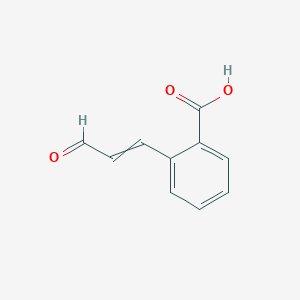

![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide](/img/structure/B14259564.png)
